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Neolactotetraose -

Neolactotetraose

Catalog Number: EVT-8312126
CAS Number:
Molecular Formula: C26H45NO21
Molecular Weight: 707.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Neolactotetraose is primarily sourced from human milk, where it plays a crucial role in infant nutrition. It belongs to the broader category of oligosaccharides, which are carbohydrates made up of three to ten monosaccharide units. Specifically, neolactotetraose can be classified under non-digestible oligosaccharides due to its resistance to human digestive enzymes, allowing it to reach the colon intact.

Synthesis Analysis

Methods and Technical Details

The synthesis of neolactotetraose can be achieved through several methodologies. One prominent method involves enzymatic synthesis using glycosyltransferases. In this approach, specific enzymes catalyze the transfer of monosaccharide units from donor substrates to form the tetrasaccharide structure.

Another method includes chemical synthesis, which typically involves multiple steps of glycosylation reactions. For example, a common synthetic route might start with the glycosylation of a suitable acceptor molecule with activated sugar donors under controlled conditions to yield intermediates that are subsequently converted into neolactotetraose through further glycosylation steps and protective group manipulations .

Chemical Reactions Analysis

Reactions and Technical Details

Neolactotetraose undergoes various chemical reactions typical for oligosaccharides, including hydrolysis, glycosylation, and oxidation-reduction reactions. Hydrolysis can occur under acidic or enzymatic conditions, breaking down neolactotetraose into its constituent monosaccharides.

In synthetic applications, neolactotetraose can also participate in further glycosylation reactions to form larger oligosaccharides or polysaccharides by acting as a donor or acceptor in glycosidic bond formation. These reactions are essential for developing functional oligosaccharide derivatives with enhanced properties or functionalities .

Mechanism of Action

Process and Data

The mechanism of action of neolactotetraose primarily revolves around its role as a prebiotic. Upon reaching the colon, it is fermented by specific beneficial bacteria such as bifidobacteria and lactobacilli. This fermentation process leads to the production of short-chain fatty acids (SCFAs), which have various health benefits including anti-inflammatory effects and improved gut barrier function.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Neolactotetraose is typically a white to off-white powder that is soluble in water but insoluble in organic solvents. Its melting point ranges around 150-160 °C, indicating thermal stability under standard conditions.

In terms of chemical properties, it exhibits reducing sugar characteristics due to the presence of free hydroxyl groups capable of participating in redox reactions. The compound's stability can be influenced by pH levels; it is generally stable at neutral pH but may degrade under highly acidic or basic conditions.

Applications

Scientific Uses

Neolactotetraose has garnered attention for its potential applications in food science and nutrition. It is used as an ingredient in infant formulas to mimic the oligosaccharide profile found in human breast milk, promoting healthy gut flora development in infants.

Structural and Biosynthetic Analysis of Neolactotetraose

Stereochemical Configuration and Glycosidic Linkage Specificity in Type 2 Human Milk Oligosaccharides (HMOs)

Neolactotetraose (lacto-N-neotetraose, LNnT) is a structurally defined Type II human milk oligosaccharide with the linear chemical sequence Galβ1-4GlcNAcβ1-3Galβ1-4Glc. Its fundamental distinction from Type I structures (e.g., lacto-N-tetraose, LNT) resides in the β-1,4 linkage between galactose (Gal) and N-acetylglucosamine (GlcNAc), forming N-acetyllactosamine (LacNAc), rather than the β-1,3 linkage observed in Type I lacto-N-biose (LNB) [2] [10]. This singular glycosidic bond variation confers unique three-dimensional properties: The β-1,4 linkage in LacNAc adopts a more extended conformation compared to the compact β-1,3 linkage in LNB, influencing molecular flexibility, solvent accessibility, and protein recognition motifs [2] [7].

Table 1: Structural Characteristics of Lacto-N-neotetraose (LNnT)

PropertyDescription
Chemical FormulaC~26~H~45~NO~21~
Systematic NameGalβ1-4GlcNAcβ1-3Galβ1-4Glc
IUPAC NameO-β-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-D-glucopyranose
Type ClassificationType II Core Structure (LacNAc extension)
Key Linkage Variationβ-1,4 linkage between Terminal Gal and GlcNAc (vs. β-1,3 in Type I LNT)
Reducing EndGlucose (Anomeric center in equilibrium between α/β)

Biosynthetically, LNnT assembly relies on the stepwise addition of monosaccharides to the lactose (Galβ1-4Glc) core. The defining LacNAc unit (Galβ1-4GlcNAc) is synthesized prior to its attachment via β-1,3 linkage to the lactose core [7] [9]. This structural motif serves as the foundation for numerous fucosylated and sialylated HMOs, where α1-3/4 fucosyltransferases or α2-3/6 sialyltransferases modify terminal Gal or internal GlcNAc residues [4] [7]. The rigidity conferred by the β-1,4 linkage significantly impacts biological function, particularly in microbial recognition. Bifidobacterium longum subsp. infantis metabolizes LNnT less efficiently than its Type I isomer LNT, resulting in distinct fermentation profiles characterized by increased formate and ethanol production, likely due to suboptimal engagement with solute binding proteins and glycoside hydrolases adapted to Type I linkages [10].

Enzymatic Pathways for β-1,4-Galactosyltransferase Activity in LNnT Biosynthesis

The biosynthesis of LNnT is catalyzed by two sequential glycosyltransferase reactions. First, β-1,3-N-acetylglucosaminyltransferase (LgtA; EC 2.4.1.149) transfers GlcNAc from UDP-GlcNAc to lactose, yielding lacto-N-triose II (LNT II; GlcNAcβ1-3Galβ1-4Glc). Subsequently, β-1,4-galactosyltransferase (β-1,4-GalT; EC 2.4.1.22/90) transfers Gal from UDP-Gal to LNT II, forming LNnT [8] [9]. The β-1,4-GalT step is the bottleneck determining yield and efficiency. Three bacterial β-1,4-GalTs exhibit significant activity for LNnT synthesis:

  • LgtB (Neisseria meningitidis): Historically the first enzyme utilized, but plagued by poor soluble expression in Escherichia coli, proteolytic degradation, and low catalytic efficiency (k~cat~/K~M~ ~ 0.8 mM⁻¹s⁻¹ for LNT II) [9].
  • β-1,4-GalT (Histophilus somni; Hs-β-1,4-GalT): Soluble upon expression but exhibits unfavorable hydrolysis/transglycosylation ratios (~15:1), wasting UDP-Gal donor substrate [9].
  • β-1,4-GalT (Aggregatibacter actinomycetemcomitans; Aa-β-1,4-GalT): A superior candidate identified more recently. It achieves high soluble expression and demonstrates a transglycosylation-to-hydrolysis ratio > 3:1, maximizing LNnT yield. Under optimal conditions (pH 8.0, 30°C, UDP-Gal:LNT II = 3:1), it converts 65% of LNT II to LNnT within 5 hours [9].

Table 2: Comparative Efficiency of Bacterial β-1,4-Galactosyltransferases in LNnT Synthesis

Enzyme SourceSoluble ExpressionTransglycosylation/Hydrolysis RatioCatalytic Efficiency (k~cat~/K~M~, mM⁻¹s⁻¹)Max LNnT Yield (mM from 20mM LNT II)
Neisseria meningitidis (LgtB)Low~1:1~0.8~8.0
Histophilus somni (Hs-β-1,4-GalT)High~1:15~2.5~5.5
Aggregatibacter actinomycetemcomitans (Aa-β-1,4-GalT)High>3:1~5.2~13.0

Metabolic engineering strategies leverage these enzymes. Bacillus subtilis expressing lgtA and lgtB achieved 4.52 g/L LNnT in bioreactors by fine-tuning lgtB expression to mitigate growth inhibition and optimizing UDP-GlcNAc/UDP-Gal precursor supply via modular pathway engineering (overexpressing pgcA, gtaB, galE for UDP-Gal; glmS, glmM, glmU for UDP-GlcNAc) [8]. Escherichia coli systems, employing codon-optimized Aa-β-1,4-GalT and balancing UDP-sugar pools via gene knockouts (tuaD, nagBA, nagBB) and transporters (setA), have achieved titers exceeding 100 g/L [5] [8] [9].

Comparative Genomic Analysis of Bacterial Glycosyltransferases Involved in LNnT Assembly

Comparative genomics reveals significant diversity in bacterial glycosyltransferases (GTs) capable of synthesizing Type II linkages like LacNAc, crucial for LNnT assembly. These GTs belong primarily to Glycosyltransferase Family 2 (GT2) and GT7 in the CAZy database, characterized by GT-B fold structures and retaining mechanisms [4] [7] [9]. Key insights include:

  • Sequence-Structure-Function Relationships: Despite low overall sequence identity (<30%), bacterial β-1,4-GalTs share conserved motifs in their catalytic domains. The DXD motif coordinates Mn²⁺, essential for UDP-Gal binding, while the C-terminal domain exhibits greater variability, determining acceptor substrate specificity (e.g., LNT II for LNnT synthesis) [7] [9]. Aggregatibacter actinomycetemcomitans β-1,4-GalT possesses unique loop regions near its active site that favor LNT II binding and minimize water access, explaining its superior transglycosylation efficiency [9].
  • Genomic Context and Evolution: Genes encoding LNnT-synthesizing GTs (lgtA, lgtB, Aa-β-1,4-GalT) are often located within gene clusters involved in lipooligosaccharide (LOS) or capsular polysaccharide biosynthesis in pathogenic bacteria (Neisseria, Aggregatibacter, Histophilus), suggesting an evolutionary origin in cell surface glycan synthesis [7] [9]. Horizontal gene transfer likely disseminated these GT genes, enabling their repurposing for HMO production in non-pathogenic engineering hosts like Bacillus subtilis and Escherichia coli [8] [9].
  • Strain-Specific Variations in Bifidobacteria: While Bifidobacterium longum subsp. infantis efficiently utilizes Type I HMOs like LNT via specialized gene clusters (hms clusters), its utilization of Type II LNnT is inefficient across strains (ATCC 15697, UMA299, UMA300, UMA301) [10]. Genomic analysis identifies variations in predicted solute-binding proteins (SBPs) associated with ABC transporters for HMO uptake. Strains showing marginally better LNnT growth possess SBPs with broader specificity capable of weakly binding LacNAc termini, but none possess dedicated high-affinity transporters for LNnT comparable to those for LNB. Furthermore, LNnT catabolism induces distinct transcriptional responses, including upregulation of putative β-galactosidases and β-N-acetylhexosaminidases with promiscuous activity, but the overall metabolic flux yields less ATP and more formate/ethanol compared to LNT catabolism [10].

Table 3: Bacterial Glycosyltransferases Involved in LNnT Synthesis and Their Genomic Features

Enzyme (Source)CAZy FamilyConserved MotifsGenomic ContextKey Adaptations for LNnT Synthesis
LgtA (β-1,3-GlcNAcT) (Neisseria meningitidis)GT2DXD, EX³ELOS biosynthesis clusterSpecificity for lactose acceptor
LgtB (β-1,4-GalT) (Neisseria meningitidis)GT7DXD, GGE³⁵RLOS biosynthesis clusterSpecificity for LNT II acceptor; Low solubility
Aa-β-1,4-GalT (Aggregatibacter actinomycetemcomitans)GT7DXD, GGX³⁰RPutative exopolysaccharide clusterHigh solubility; Favorable active site topology
Putative β-1,4-GalT (Bifidobacterium longum subsp. infantis)GT2/GT7-likeVariableScattered; No dedicated lnn clusterBroad specificity; Low LNnT affinity

This comparative analysis informs enzyme selection and engineering for microbial LNnT production. Utilizing highly efficient and specific GTs like Aa-β-1,4-GalT, combined with host engineering to eliminate bottlenecks (e.g., setA disruption in Escherichia coli to reduce LNT II accumulation, precursor pathway balancing), represents the state-of-the-art [5] [9]. Understanding bifidobacterial GT limitations also explains why LNnT persists in the infant colon, potentially exerting prebiotic or anti-pathogen effects distinct from rapidly consumed Type I HMOs [10].

Properties

Product Name

Neolactotetraose

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Molecular Formula

C26H45NO21

Molecular Weight

707.6 g/mol

InChI

InChI=1S/C26H45NO21/c1-7(33)27-13-17(39)22(47-25-19(41)18(40)15(37)10(4-30)43-25)12(6-32)45-24(13)48-23-16(38)11(5-31)44-26(20(23)42)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16-,17+,18-,19+,20+,21+,22+,23-,24-,25-,26-/m0/s1

InChI Key

RBMYDHMFFAVMMM-PLQWBNBWSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O

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